molecular formula C10H7ClS B1589866 2-(4-Chlorophenyl)thiophene CAS No. 40133-23-1

2-(4-Chlorophenyl)thiophene

Cat. No. B1589866
CAS RN: 40133-23-1
M. Wt: 194.68 g/mol
InChI Key: QJEWBNFDFWXRLR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)thiophene is a compound that belongs to the family of heterocyclic organic compounds known as thiophenes . It has a molecular formula of C10H7ClS and an average mass of 194.681 Da . It is used as a reagent in chemical synthesis, especially in the preparation of pharmaceutical preparations .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of 2-(4-Chlorophenyl)thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The sulfur atom contributes one lone pair of electrons to this π-system, creating a stable aromatic system with six π-electrons .


Chemical Reactions Analysis

Thiophene undergoes various chemical reactions. For instance, it can be oxidized to form various thiophene 1-oxides and thiophene 1,1-dioxides. It can also undergo Diels–Alder reactions with these oxides .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene. Its molecular formula is C4H4S, and it has a molar mass of approximately 84.14 g/mol .

Scientific Research Applications

Corrosion Inhibition

2-(4-Chlorophenyl)thiophene: is utilized in industrial chemistry as a corrosion inhibitor . Its molecular structure allows it to form a protective layer on metals, preventing oxidation and degradation .

Organic Semiconductors

This compound plays a significant role in the advancement of organic semiconductors . Due to its stable π-conjugated system, it’s used in the development of materials that exhibit semiconducting properties, essential for electronic devices .

Organic Field-Effect Transistors (OFETs)

The thiophene derivative is integral in fabricating OFETs . Its ability to transport charges efficiently makes it suitable for use in transistors, which are the building blocks of digital circuits .

Organic Light-Emitting Diodes (OLEDs)

In the realm of display technology, 2-(4-Chlorophenyl)thiophene contributes to the fabrication of OLEDs . Its electroluminescent properties enable it to emit light when an electric current is applied, which is key for creating brighter and more energy-efficient screens .

Pharmacological Properties

Thiophene derivatives exhibit a range of pharmacological properties. They are explored for their potential as anticancer , anti-inflammatory , antimicrobial , and anti-atherosclerotic agents, among others. The presence of the chlorophenyl group may enhance these properties by affecting the compound’s interaction with biological targets .

Anesthetic Applications

Specifically, thiophene derivatives like articaine utilize a thiophene framework and are employed as voltage-gated sodium channel blockers . They serve as local anesthetics, particularly in dental procedures in Europe .

Agrochemical Applications

2-(4-Chlorophenyl)thiophene: derivatives are also used in the agrochemical industry. They can function as insecticides or herbicides , providing a chemical defense against pests and weeds .

Chemical Sensors

Lastly, the compound’s derivatives have applications in the development of chemical sensors . These sensors can detect the presence of various substances, making them useful in environmental monitoring and industrial process control .

Safety And Hazards

2-(4-Chlorophenyl)thiophene should be handled with care. Avoid breathing dust, mist, or vapor. Avoid contact with skin and eyes. Avoid ingestion and inhalation. It should be stored in a cool, dry place in a tightly closed container .

properties

IUPAC Name

2-(4-chlorophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEWBNFDFWXRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474946
Record name 2-(4-chlorophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)thiophene

CAS RN

40133-23-1
Record name 2-(4-Chlorophenyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40133-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-chlorophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Chloroaniline (4.0 g, 31.4 mmol) is added to 4 ml of acetic acid and heated until all solid is dissolved. The solution is cooled to 5° and 5.2 ml of conc. HCl is added, followed by the dropwise addition of sodium nitrite (2.16 g, 31.4 mmol) in 32 ml of water. After addition is complete, the mixture is stirred at 5° for 1 hour. Thiophene (2.64 g, 2.5 ml, 31.4 mmol) in 25 ml of carbon tetrachloride is added to the mixture, followed by the dropwise addition of 25% aq. NaOH (ca. 6.8 ml). After 1 hour, the mixture is poured into water and extracted with chloroform, and the combined extracts are washed with brine, dried and stripped of solvent. The black residue is distilled at ca. 120° 0.35 mm to give 2-(4-chlorophenyl)thiophene, a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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